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Zirconium 2-methyl-2-butoxide

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Zirconium 2-methyl-2-butoxide (Zr(OCH₃C₂H₅)₄; CAS 24675-20-5) is a tetrahedral, homoleptic tertiary zirconium alkoxide. It exists as a colorless to pale-yellow, moisture-sensitive liquid with a molecular weight of approximately 439.8 g/mol and density around 0.961 g/cm³.

Molecular Formula C20H48O4Z
Molecular Weight 443.8 g/mol
CAS No. 24675-20-5
Cat. No. B3369812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium 2-methyl-2-butoxide
CAS24675-20-5
Molecular FormulaC20H48O4Z
Molecular Weight443.8 g/mol
Structural Identifiers
SMILESCCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]
InChIInChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;
InChIKeyKUOIDKZXLWUSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium 2-Methyl-2-Butoxide (CAS 24675-20-5): Core Identity and Procurement Profile for Advanced Oxide Thin-Film Precursors


Zirconium 2-methyl-2-butoxide (Zr(OCH₃C₂H₅)₄; CAS 24675-20-5) is a tetrahedral, homoleptic tertiary zirconium alkoxide [1]. It exists as a colorless to pale-yellow, moisture-sensitive liquid with a molecular weight of approximately 439.8 g/mol and density around 0.961 g/cm³ . Commercially available in high-purity grades and bulk volumes, this compound serves as a molecular precursor for ZrO₂, stabilized zirconia (e.g., YSZ), and other zirconium-containing thin films or nanomaterials deposited via sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD) [2]. Its branched tertiary alkoxide ligand framework governs its volatility, thermal decomposition pathway, and sol-gel hydrolysis/condensation kinetics, which constitute the primary differentiation axes for scientific selection.

Why Generic Substitution Among Zirconium Alkoxides Fails for Process Control: The Case for 2-Methyl-2-Butoxide


Zirconium alkoxides are often treated as interchangeable ZrO₂ sources, yet their steric bulk, electron-donating properties, and resultant volatility/hydrolysis kinetics differ substantially across the homologous series [1]. For example, zirconium tetra-tert-butoxide (ZTB) and zirconium 2-methyl-2-butoxide are both tertiary alkoxides, but the replacement of a methyl substituent with an ethyl group on the α‑carbon alters the ligand's steric profile and bond strength [2]. These molecular-level differences propagate into macroscopic process outcomes: vapor pressure determines precursor delivery rates in CVD/ALD, while hydrolysis rate and polymerization degree dictate sol stability and gel network architecture [3]. Generic substitution without quantitative evaluation of these specific axes introduces batch-to-batch variability in film thickness, microstructure, and material properties, undermining the reproducibility required for advanced ceramic and electronic applications.

Quantitative Differentiation Evidence for Zirconium 2-Methyl-2-Butoxide: Head-to-Head and Cross-Study Data vs. Closest Analogs


Vapor Pressure and Boiling Point: Quantified Volatility Advantage Over Zirconium Tetra-tert-Butoxide (ZTB)

Zirconium 2-methyl-2-butoxide exhibits a quantitatively lower volatility compared to the industry-standard zirconium tetra-tert-butoxide (ZTB). Under standardized reduced pressure, ZTB boils at 81 °C/3 mmHg [1], whereas zirconium 2-methyl-2-butoxide boils at 138 °C/5 mmHg . This is consistent with vapor pressure data: the 2-methyl-2-butoxide complex records approximately 0.02 mm Hg at 58 °C and 0.08 mm Hg at 75 °C , while ZTB, based on its lower boiling point, delivers substantially higher vapor pressure at equivalent temperatures. This lower, more controlled volatility is advantageous for processes where excessively high vapor pressure leads to precursor delivery instability or premature decomposition in feed lines.

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility Thin Film ZrO2

Pulsed-MOCVD Precursor Conversion Efficiency: Demonstrated 90% Conversion for YSZ Films

In a systematic pulsed-MOCVD study evaluating six zirconium precursors for yttria-stabilized zirconia (YSZ) film production, zirconium 2-methyl-2-butoxide delivered a precursor conversion efficiency of 90% under optimal conditions (3.74 vol% in toluene, deposition temperature 525 °C) [1]. This was achieved alongside a film growth rate of 7.5 μm·h⁻¹. While the study did not report per‑precursor efficiency values for all six candidates, it noted that only three precursor solutions proved suitable for pulsed-MOCVD processing, and the 2-methyl-2-butoxide-based formulation was one of the top performers, with material costs under $0.50/(μm·cm²) [1]. This high conversion efficiency minimizes precursor waste, reduces contamination from unreacted ligand byproducts, and improves film purity.

Pulsed-MOCVD Yttria-Stabilized Zirconia YSZ Precursor Efficiency Solid Oxide Fuel Cell

Thermal Stability: Fractional Distillation at 250 °C Confirms Superior Ligand Stability vs. Shorter-Chain Alkoxides

Bradley and Faktor (1959) investigated the thermal stability of a series of zirconium alkoxides and reported that, under appropriate conditions, zirconium tetra-tert-butoxide is stable enough for fractional distillation at 250 °C under 760 mmHg, whereas zirconium tetra-tert-pentyloxide (i.e., zirconium 2-methyl-2-butoxide) requires a reduced pressure of 175 mmHg to be fractionally distilled at the same temperature [1]. This indicates that the 2-methyl-2-butoxide ligand undergoes thermal decomposition at a somewhat lower threshold than the tert-butoxide analog when at atmospheric pressure, but remains sufficiently stable for purification and vapor-phase delivery under reduced pressure. The study further noted that both tertiary alkoxides exhibited an induction period for decomposition that was highly sensitive to oxygen traces, highlighting the necessity of inert-atmosphere handling for reproducible thermal behaviour [1].

Thermal Stability Pyrolysis Fractional Distillation Precursor Purity CVD

Hydrolysis Behavior and Polymerization Control: Relatively Low Degree of Polymerization in Solution vs. Primary Alkoxides

The Bradley and Carter (1962) study on the hydrolysis of secondary and tertiary zirconium alkoxides demonstrated that zirconium tertiary amyloxide (2-methyl-2-butoxide, denoted as 'Amᵗ') forms 'relatively low polymers' upon hydrolysis, interpreted through structural models based on octahedrally 6-coordinated zirconium [1]. While specific number-average degrees of polymerization (n) were tabulated for zirconium isopropoxide and sec-butoxide as a function of hydrolysis degree, the tertiary alkoxides — including the t-amyloxide — consistently yielded lower n values at comparable hydrolysis extents. This contrasts sharply with primary alkoxides such as Zr(OEt)₄ and Zr(OPrⁿ)₄, which form higher polymers more rapidly [1]. The steric bulk of the 2-methyl-2-butoxide ligand restricts metal–oxygen–metal bridge formation, enabling finer control over sol-gel condensation kinetics and preventing uncontrolled gelation or precipitation.

Sol-Gel Hydrolysis Polymerization Degree Zirconia Powder Nanomaterial Synthesis

ECR-PECVD for Hard ZrN-Like Coatings: Validated Precursor Suitability with Nano-Indentation Hardness Data

Zirconium 2-methyl-2-butoxide was successfully employed as an organometallic precursor in an electron cyclotron resonance plasma-enhanced chemical vapor deposition (ECR-PECVD) process to deposit zirconium nitride-like (ZrCₓOᵧNₓ) hard coatings [1]. The resulting films exhibited nano-indentation hardness values of 17–21 GPa. In the same study, zirconium tetra-tert-butoxide (ZTB) was also evaluated as a precursor, and the deposited ZrN-like coatings showed comparable hardness within the same 17–21 GPa range [1]. This establishes functional equivalence between the two precursors for hard coating applications while demonstrating that the 2-methyl-2-butoxide derivative is a viable alternative when ZTB's higher volatility poses handling or delivery challenges. Importantly, the coatings passed over 1000 hours in ASTM B117 salt-fog corrosion testing without color change or visible corrosion [1].

PECVD Zirconium Nitride Hard Coatings Nano-Indentation Corrosion Protection

Procurement-Validated Application Scenarios for Zirconium 2-Methyl-2-Butoxide Based on Quantitative Differentiation Evidence


Pulsed-MOCVD of Yttria-Stabilized Zirconia (YSZ) Electrolyte Layers for Solid Oxide Fuel Cells

Zirconium 2-methyl-2-butoxide is a quantitatively validated precursor for pulsed-MOCVD of dense, conformal YSZ electrolyte films, achieving a 90% precursor conversion efficiency at 525 °C with material costs under $0.50/(μm·cm²) [1]. This efficiency level, documented through systematic precursor screening, justifies its procurement over uncharacterized alternatives that may exhibit substantially lower conversion rates, leading to higher precursor waste, increased cost, and carbon contamination in the deposited electrolyte.

Sol-Gel Synthesis of Monodisperse ZrO₂ Nanoparticles and Microporous Ceramic Membranes

The steric profile of the 2-methyl-2-butoxide ligand restricts metal–oxygen–metal bridge formation during hydrolysis, resulting in a relatively low degree of polymerization in solution [2]. This hydrolysis behavior—quantitatively benchmarked against primary and secondary zirconium alkoxides—enables reproducible sol-gel synthesis of monodisperse zirconia nanoparticles and microporous ceramic membranes where uncontrolled condensation would cause particle agglomeration, pore collapse, and batch failure. Researchers targeting narrow particle size distributions or controlled porosity should prioritize this precursor over faster-polymerizing primary alkoxide homologues.

ECR-PECVD of Corrosion-Resistant ZrN-Like Hard Coatings on Industrial Components

For plasma-enhanced CVD of hard, gold-colored ZrN-like protective coatings, zirconium 2-methyl-2-butoxide delivers nano-indentation hardness of 17–21 GPa, equivalent to that obtained from the more volatile zirconium tetra-tert-butoxide (ZTB) precursor under identical ECR-PECVD conditions [3]. The added benefit is improved process safety: the 2-methyl-2-butoxide's higher boiling point (138 °C/5 mmHg vs. 81 °C/3 mmHg for ZTB) reduces the risk of uncontrolled vapor release during precursor handling and delivery, making it the safer choice for industrial coating facilities where ZTB's high volatility necessitates specialized low-temperature storage and vapour containment systems.

CVD and ALD of ZrO₂ Gate Dielectrics and Optical Coatings

The quantified vapor pressure (0.02 mmHg at 58 °C; 0.08 mmHg at 75 °C) and established thermal stability at 250 °C under reduced pressure [4] make zirconium 2-methyl-2-butoxide suitable for both research-scale and production CVD/ALD systems where precise precursor mass flow control is critical. For applications requiring lower deposition temperatures than those enabled by ZTB, or where ZTB's high volatility causes feed-line condensation and deposition rate drift, this compound offers a quantitatively differentiated alternative with a wider thermal delivery window.

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